3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione
Overview
Description
3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a bromine atom and a thiolane-1,1-dione moiety, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied for their biomedical applications . They have been found to interact with various biological targets, influencing the proliferation and differentiation of cells .
Mode of Action
Pyrazolo[3,4-b]pyridines are known to present two possible tautomeric forms: the 1H- and 2H-isomers . The interaction of these compounds with their targets can lead to changes in cellular processes, but the specific interactions of this compound need further investigation.
Biochemical Pathways
Compounds in the pyrazolo[3,4-b]pyridine family have been associated with various biochemical pathways due to their structural similarity with the purine bases adenine and guanine
Result of Action
Pyrazolo[3,4-b]pyridines have been associated with effects on cell proliferation and differentiation . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from commercially available starting materials
Formation of Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Thiolane-1,1-dione Introduction: The final step involves the reaction of the brominated pyrazolo[3,4-b]pyridine with a thiolane-1,1-dione derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-b]pyridine derivatives .
Scientific Research Applications
3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine and thiolane-1,1-dione groups, making it less complex and potentially less bioactive.
5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the thiolane-1,1-dione moiety.
3-{5-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the thiolane-1,1-dione moiety makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
3-(5-bromo-3-methylpyrazolo[3,4-b]pyridin-1-yl)thiolane 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c1-7-10-4-8(12)5-13-11(10)15(14-7)9-2-3-18(16,17)6-9/h4-5,9H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWIGQJHUKOUNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)Br)C3CCS(=O)(=O)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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